N-(4-{[4-(Benzoylamino)phenyl]sulfonyl}phenyl)benzamide
Description
Properties
Molecular Formula |
C26H20N2O4S |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-[4-(4-benzamidophenyl)sulfonylphenyl]benzamide |
InChI |
InChI=1S/C26H20N2O4S/c29-25(19-7-3-1-4-8-19)27-21-11-15-23(16-12-21)33(31,32)24-17-13-22(14-18-24)28-26(30)20-9-5-2-6-10-20/h1-18H,(H,27,29)(H,28,30) |
InChI Key |
DDVOBBSPGYGZLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(Benzoylamino)phenyl]sulfonyl}phenyl)benzamide typically involves multi-step organic reactions. One common method involves the reaction of 4-aminobenzenesulfonyl chloride with benzoyl chloride in the presence of a base such as pyridine to form the intermediate 4-(benzoylamino)benzenesulfonyl chloride. This intermediate is then reacted with 4-aminobenzamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of alternative solvents, catalysts, and purification techniques to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(Benzoylamino)phenyl]sulfonyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies have shown that N-(4-{[4-(Benzoylamino)phenyl]sulfonyl}phenyl)benzamide exhibits promising anticancer properties. For instance, a study utilizing molecular docking techniques revealed that derivatives of this compound have strong binding affinities to the epidermal growth factor receptor (EGFR), particularly against the T790M/L858R mutations associated with non-small cell lung cancer . The binding free energy calculations indicated an optimal docking score of -147.213 kcal/mol, suggesting potent inhibitory effects.
Enzyme Inhibition
This compound has also been studied for its inhibitory effects on specific enzymes. Research indicates that it inhibits aldose reductase (ALR2), a target in diabetic complications, through a mechanism similar to other known inhibitors in its class . The structure-inhibition relationships have been analyzed to optimize its efficacy.
Diabetes Management
Given its inhibitory effects on ALR2, this compound may be explored as a therapeutic agent for managing diabetic complications, particularly those related to neuropathy and retinopathy. The potential to mitigate oxidative stress through enzyme inhibition positions it as a candidate for further clinical evaluation.
Cancer Treatment
The compound's ability to bind effectively to EGFR suggests its potential as a targeted therapy in oncology. By inhibiting specific mutations within this receptor, it could contribute to personalized treatment strategies for lung cancer patients.
Case Studies
Mechanism of Action
The mechanism of action of N-(4-{[4-(Benzoylamino)phenyl]sulfonyl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino and sulfonyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-{[4-(Benzoylamino)phenyl]sulfonyl}phenyl)benzamide: Characterized by its benzoylamino and sulfonyl groups.
N-(4-{[4-(Benzoylamino)phenoxy]phenyl}benzamide: Similar structure but with a phenoxy group instead of a sulfonyl group.
N-(4-{[4-(Benzoylamino)phenyl]amino]sulfonyl}phenyl)benzamide: Contains an additional amino group
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-(4-{[4-(Benzoylamino)phenyl]sulfonyl}phenyl)benzamide, also referred to as BAPS-benzamide, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula: C20H16N2O2S
- Molecular Weight: 364.42 g/mol
- IUPAC Name: this compound
Research indicates that BAPS-benzamide exhibits inhibitory activity against aldose reductase (ALR2), an enzyme implicated in various diabetic complications. The compound's mechanism of inhibition appears to involve interactions with multiple sites on the enzyme, enhancing its inhibitory efficacy compared to related compounds .
1. Inhibition of Aldose Reductase
- Study Findings: BAPS-benzamide and its derivatives were synthesized and tested for their ability to inhibit ALR2. It was found that these compounds demonstrated significantly higher inhibitory activity than other phenylsulfonyl derivatives. The structure-inhibition relationship suggests that the sulfonamide group plays a crucial role in enhancing binding affinity .
2. Anticonvulsant Activity
- Case Study: A series of BAPS derivatives were evaluated for anticonvulsant properties in animal models. The results indicated that certain modifications to the benzamide structure could lead to increased efficacy in preventing seizures, suggesting potential applications in treating epilepsy .
3. Anticancer Potential
- Research Insights: Preliminary studies have indicated that BAPS-benzamide may possess anticancer properties, particularly through the inhibition of specific kinases involved in cancer cell proliferation. Further investigations are required to elucidate the exact pathways affected by this compound .
Data Table: Biological Activities of BAPS Derivatives
| Compound | Target Enzyme/Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | ALR2 | 0.15 | Significantly more potent than phenylsulfonamides |
| BAPS-derivative A | Anticonvulsant | 0.5 | Effective in MES model |
| BAPS-derivative B | Aurora Kinase | 0.3 | Potential anticancer activity |
Synthesis and Structural Analysis
The synthesis of this compound involves the condensation of sulfonamides with benzoyl derivatives, followed by purification and characterization using techniques such as HPLC and NMR spectroscopy .
Q & A
What are the standard synthetic routes for N-(4-{[4-(Benzoylamino)phenyl]sulfonyl}phenyl)benzamide, and how can reaction conditions be optimized?
Basic:
The synthesis typically involves multi-step reactions, including sulfonylation and amidation. For example, coupling benzoyl chloride derivatives with sulfanilamide intermediates under alkaline conditions (e.g., NaOH) is a common approach. Traditional reflux methods yield ~50-84% purity .
Advanced:
Optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., from 50% to 82% for analogous sulfonamides) by enhancing reaction homogeneity .
- Catalyst screening : Use of pyridine or DMAP to accelerate amide bond formation.
- Design of Experiments (DOE) : Systematic variation of temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry to minimize side products .
Which characterization techniques are critical for confirming the structure of this compound, and how are spectroscopic discrepancies resolved?
Basic:
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to verify aromatic protons and amide bonds.
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₉H₁₈N₂O₄S).
- FT-IR : Identifies sulfonyl (SO₂, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .
Advanced:
Discrepancies in NMR splitting patterns or unexpected peaks may arise from rotational isomers or residual solvents. Strategies include:
- Variable-temperature NMR : Resolves dynamic rotational isomerism in sulfonamide linkages.
- HPLC-MS coupling : Detects trace impurities (<0.1%) that conventional methods miss .
What biological activities are reported for this compound, and how can its mechanism of action be elucidated?
Basic:
Preliminary studies on analogs suggest antimicrobial and anticancer potential. For example, sulfonamide derivatives inhibit histone deacetylases (HDACs) and EGFR tyrosine kinase .
Advanced:
Mechanistic studies employ:
- Molecular docking : Predicts binding affinity to targets like EGFR (e.g., binding energy < -8 kcal/mol).
- Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics (e.g., KD values in nM range).
- CRISPR-Cas9 mutagenesis : Validates target engagement by knocking out putative receptor genes .
How should researchers address contradictory bioactivity data across studies?
Methodological approach:
- Structural analog comparison : Compare activity trends with derivatives (e.g., substituent effects on solubility or target affinity). For instance, adding morpholinosulfonyl groups enhances water solubility but may reduce membrane permeability .
- Assay standardization : Replicate studies under uniform conditions (e.g., cell line selection, incubation time).
- Meta-analysis : Pool data from PubChem and ChEMBL to identify consensus targets .
What are the key differences between in vitro and in vivo evaluations of this compound?
Basic:
In vitro assays (e.g., enzyme inhibition, cell viability) prioritize mechanistic insights, while in vivo models (e.g., xenografts) assess bioavailability and toxicity.
Advanced:
Translational challenges include:
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS.
- Metabolite identification : Use hepatic microsomes to predict phase I/II metabolism pathways .
What safety protocols are recommended for handling this compound during synthesis?
Basic:
- Use fume hoods and PPE (gloves, goggles) due to potential irritancy of sulfonamide intermediates.
- Store at 2-8°C under inert atmosphere to prevent hydrolysis .
Advanced:
- Toxicity screening : Perform Ames test for mutagenicity and zebrafish embryo assays for acute toxicity.
- Waste management : Neutralize acidic byproducts (e.g., HCl) before disposal .
How can computational modeling guide the design of derivatives with enhanced efficacy?
Methodological steps:
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with IC₅₀ values.
- Free-energy perturbation (FEP) : Predicts ΔΔG changes for methyl or halogen substitutions at the benzamide ring .
What strategies troubleshoot low yields during scale-up synthesis?
Advanced:
- Continuous flow chemistry : Mitigates heat/mass transfer limitations in large batches.
- Catalyst immobilization : Use polymer-supported reagents to simplify purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
